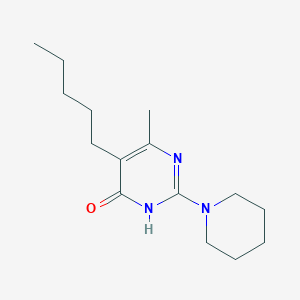

6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

Description

6-Methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring:

- Pyrimidin-4(3H)-one core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 2.

- Substituents: 6-Methyl group: Enhances steric bulk and modulates electronic properties. 5-Pentyl chain: A linear alkyl group influencing lipophilicity and membrane permeability.

Properties

IUPAC Name |

4-methyl-5-pentyl-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-3-4-6-9-13-12(2)16-15(17-14(13)19)18-10-7-5-8-11-18/h3-11H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAGYKDKPFJDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(N=C(NC1=O)N2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidinone core is replaced by the piperidinyl moiety.

Alkylation: The methyl and pentyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and pentyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can occur at the pyrimidinone core, potentially converting it to a dihydropyrimidinone or tetrahydropyrimidinone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrimidinones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The inhibition of CDK activity has been linked to the suppression of tumor growth. For instance, compounds similar to this pyrimidine have shown significant activity against CDK2 and CDK1, making them potential candidates for anticancer therapies .

Neuropharmacological Effects

The piperidine moiety present in the compound suggests possible neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . The interaction of this compound with neurotransmitter receptors could lead to the development of new anxiolytic or antidepressant medications.

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that they may exhibit activity against a range of bacterial strains and fungi, making them candidates for further investigation in the development of new antimicrobial agents . The specific structure of this compound may enhance its efficacy compared to other known compounds.

Case Study 1: Anticancer Drug Development

In a study focused on developing new CDK inhibitors, researchers synthesized a series of pyrimidine derivatives, including variations of this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro. Results indicated that certain derivatives exhibited potent inhibitory effects on CDK2, leading to reduced cell viability in cancer lines .

Case Study 2: Neuropharmacological Screening

A pharmacological screening was conducted to evaluate the effects of piperidine-containing pyrimidines on serotonin and dopamine receptors. The study found that derivatives similar to this compound demonstrated significant binding affinity to these receptors, suggesting potential use as antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Alkyl Chain Length)

Alkyl chain length at position 5 significantly impacts physicochemical and biological properties:

Key Insight : Longer alkyl chains (e.g., pentyl) increase logP, enhancing blood-brain barrier penetration but may reduce aqueous solubility.

Substituent Variations at Position 2 (Amine Groups)

The amine group at position 2 influences receptor selectivity and solubility:

Key Insight : Piperidine’s higher basicity compared to piperazine may favor interactions with cationic binding pockets in enzymes or receptors.

Core Structure Modifications

Replacement of the pyrimidinone core with fused heterocycles alters electronic properties and bioactivity:

| Compound | Core Structure | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Thiophene-fused pyrimidinone | Enhanced π-π stacking; electron-rich | Anticancer, antimicrobial | |

| Quinazoline-pyrimidine hybrids | Quinazoline + pyrimidine | Dual heterocyclic system | Anticancer (e.g., EGFR inhibition) |

Physicochemical and Pharmacokinetic Properties

- Solubility : The pentyl chain and piperidine group confer moderate lipophilicity (logP ~4.2), suggesting poor aqueous solubility but good absorption.

- Stability: Pyrimidinones are generally stable under physiological conditions, though the ketone group may undergo metabolic reduction .

- Synthetic Accessibility : Multi-step synthesis involving alkylation (for pentyl chain) and nucleophilic substitution (for piperidine), similar to methods in .

Biological Activity

6-Methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 250.31 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Enzyme Inhibition : Many piperidine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Cell Signaling Modulation : These compounds can modulate pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapy .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, piperidine-containing compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | A375 | 2.3 | Cell cycle arrest |

| Compound C | MCF7 | 10.5 | Inhibition of proliferation |

Neuroprotective Effects

Research has indicated that derivatives of this compound may possess neuroprotective properties by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain, which is beneficial for cognitive function .

Case Studies

- Study on Anticancer Properties : A recent study evaluated the efficacy of a related piperidine derivative in inhibiting tumor growth in a murine model. The compound demonstrated significant tumor reduction compared to controls, suggesting its potential as an anticancer agent .

- Neuroprotection in Alzheimer's Disease : Another study investigated the effects of a similar compound on cognitive decline in an Alzheimer's mouse model. The results showed improved memory retention and reduced amyloid plaque formation, indicating a promising role in neuroprotection .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted urea/thiourea with β-keto esters or aldehydes under acidic catalysis. For example, piperidine-containing pyrimidinones can be synthesized via one-pot reactions using catalytic p-toluenesulfonic acid to facilitate cyclization, as demonstrated in analogous pyrimidine syntheses . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is critical to achieving high yields and purity.

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Software suites like SHELX are widely used for refining crystallographic data, particularly for resolving hydrogen bonding and tautomeric forms . Complementary techniques include NMR spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in derivatives of this compound?

SAR analysis involves systematic modifications to the pyrimidinone core, such as varying alkyl/pentyl chain lengths or substituting the piperidine moiety. For example, anti-HIV studies on analogous S-DABO derivatives revealed that ethyl/isopropyl groups at C5 and halogenated benzyl groups at C6 enhance potency against resistant viral strains . Computational docking (e.g., with AutoDock Vina) can predict binding modes to biological targets, informing rational design .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from differences in cell permeability, metabolic stability, or assay sensitivity. To address this, researchers should:

- Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).

- Perform pharmacokinetic profiling (e.g., microsomal stability assays).

- Use isothermal titration calorimetry (ITC) to confirm target engagement . Cross-referencing with structurally related compounds (e.g., thienopyrimidines) can provide mechanistic insights .

Q. How can computational methods predict the compound’s interactions with enzymes like HIV-1 reverse transcriptase or inflammatory targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are used to model binding interactions over time. For example, superimposing the compound’s structure onto known inhibitors (e.g., TNK-651 in HIV-1 RT studies) identifies conserved binding motifs . Quantum mechanical/molecular mechanical (QM/MM) hybrid methods further refine electronic interactions at active sites .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.